molecular formula C10H9NO2 B1303825 4-(2-Oxiranylmethoxy)benzenecarbonitrile CAS No. 38791-92-3

4-(2-Oxiranylmethoxy)benzenecarbonitrile

Cat. No.: B1303825
CAS No.: 38791-92-3
M. Wt: 175.18 g/mol
InChI Key: WREXVDPOLDOXJL-UHFFFAOYSA-N
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Description

Chemical Name: 4-(2-Oxiranylmethoxy)benzenecarbonitrile CAS No.: 38791-92-3 Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.18 g/mol Key Functional Groups:

  • Oxirane (epoxide): A three-membered cyclic ether with high reactivity, enabling ring-opening reactions.
  • Nitrile (-C≡N): A polar group with applications in polymer synthesis and pharmaceuticals.
  • Ether (-O-): Enhances solubility and serves as a linker in molecular design.

This compound is notable for its dual functionality: the epoxide group facilitates cross-linking in polymer chemistry, while the nitrile group acts as a precursor for carboxylic acids or amines. Its applications span epoxy resins, agrochemicals, and intermediates in drug synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Oxiranylmethoxy)benzenecarbonitrile can be synthesized through the reaction of 4-hydroxybenzonitrile with epichlorohydrin in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions in an inert atmosphere. Here is a detailed synthetic route:

    Reactants: 4-hydroxybenzonitrile, epichlorohydrin, potassium carbonate.

    Conditions: The mixture is heated to 120°C for 5 hours in a sealed tube.

    Procedure: After the reaction, the mixture is filtered, and the filtrate is diluted with water. The product is extracted with ethyl acetate, washed with saturated sodium chloride solution, dried over sodium sulfate, and concentrated under reduced pressure.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger quantities of reactants and solvents. For example, epichlorohydrin and potassium carbonate are added to a stirred solution of p-cyanophenol in acetonitrile, and the reaction mixture is refluxed under an inert atmosphere . The hot solution is then filtered, and the filtrate is concentrated to give a clear oil, which is crystallized from di-isopropyl ether to yield the product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxiranylmethoxy)benzenecarbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction typically occurs under mild conditions with the use of a base.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products

    Nucleophilic Substitution: The major products are substituted benzenecarbonitriles with the nucleophile replacing the epoxide ring.

    Oxidation: The major products are diols or other oxidized derivatives.

    Reduction: The major products are amines derived from the reduction of the nitrile group.

Scientific Research Applications

4-(2-Oxiranylmethoxy)benzenecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Oxiranylmethoxy)benzenecarbonitrile involves its reactivity due to the presence of the epoxide ring and the nitrile group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The nitrile group can participate in reduction reactions to form amines, which can further react to form other derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analogues

(R)-4-(Oxiran-2-ylmethoxy)benzonitrile (CAS 70987-79-0)

  • Structural Similarities: Shares the same molecular formula (C₁₀H₉NO₂) and core benzonitrile-epoxide framework.
  • Key Difference : Chirality at the oxirane carbon (R-configuration) enables enantioselective synthesis, critical in asymmetric catalysis and chiral drug development.
  • Applications : Used in stereospecific reactions, such as synthesizing β-blockers or chiral ligands .

Comparison Table :

Property 4-(2-Oxiranylmethoxy)benzenecarbonitrile (R)-4-(Oxiran-2-ylmethoxy)benzonitrile
CAS No. 38791-92-3 70987-79-0
Chirality Racemic or unspecified R-enantiomer
Reactivity Broad epoxide reactivity Enantioselective epoxide ring-opening
Applications Polymers, generic intermediates Chiral pharmaceuticals

Heteroaromatic Derivatives

4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

  • Structural Features : Replaces the oxirane with a pyridine ring bearing a formyl group.
  • Key Differences :
    • Pyridine : Introduces a nitrogen heterocycle, enhancing coordination capabilities for metal-organic frameworks (MOFs).
    • Formyl (-CHO) : A reactive aldehyde group for condensation reactions.
  • Applications: Potential use in catalysis or as a ligand in coordination chemistry .

Comparison Table :

Property This compound 4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile
Molecular Formula C₁₀H₉NO₂ C₁₃H₈N₂O₂
Molecular Weight 175.18 g/mol 224.21 g/mol
Key Functional Groups Epoxide, nitrile Pyridine, formyl, nitrile
Reactivity Epoxide ring-opening Aldehyde condensation, metal coordination

Complex Triazole and Cyclohexyl Derivatives

XT3: 2-[4-[(4-Cyclohexyl-1,2,3-triazol-1-yl)methyl]-2-hydroxyphenoxy]benzenecarbonitrile

  • Structural Features : Incorporates a triazole ring, cyclohexyl group, and hydroxyl substituent.
  • Key Differences :
    • Triazole : Enhances hydrogen bonding and bioavailability.
    • Cyclohexyl : Increases hydrophobicity and steric bulk.
  • Applications : Drug candidates (e.g., antifungal agents) and agrochemicals due to enhanced metabolic stability .

Comparison Table :

Property This compound XT3
Molecular Formula C₁₀H₉NO₂ C₂₂H₂₂N₄O₂
Molecular Weight 175.18 g/mol 374.44 g/mol
Key Functional Groups Epoxide, nitrile Triazole, cyclohexyl, hydroxyl
Applications Polymers, intermediates Pharmaceuticals, agrochemicals

Thiazolidinone and Trifluoromethyl Derivatives

4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile

  • Structural Features: Includes a thiazolidinone ring and trifluoromethyl (-CF₃) group.
  • Key Differences: Thiazolidinone: A sulfur-containing heterocycle with anti-diabetic and antimicrobial activity. Trifluoromethyl: Enhances lipophilicity and metabolic resistance.
  • Applications : Targeted therapeutics (e.g., PPARγ agonists for diabetes) .

Comparison Table :

Property This compound Thiazolidinone Derivative
Molecular Formula C₁₀H₉NO₂ C₂₀H₁₆F₃N₂O₄S
Molecular Weight 175.18 g/mol 437.41 g/mol
Key Functional Groups Epoxide, nitrile Thiazolidinone, trifluoromethyl, nitrile
Applications Industrial applications Pharmaceuticals (e.g., anti-diabetic)

Pyrazine-Based Derivatives

J8O: 4-[(Z)-1-Cyano-2-[5-[2-Hydroxyethyl(methyl)amino]pyrazin-2-yl]ethenyl]benzenecarbonitrile

  • Structural Features : Contains a pyrazine ring and ethenyl linker with Z-configuration.
  • Key Differences: Pyrazine: A diazine ring with electron-withdrawing effects, useful in charge-transfer complexes. Hydroxyethyl-Methylamino: Enhances solubility and target binding (e.g., kinase inhibition).
  • Applications : Kinase inhibitors in oncology and materials science .

Comparison Table :

Property This compound J8O
Molecular Formula C₁₀H₉NO₂ C₁₉H₁₇N₅O
Molecular Weight 175.18 g/mol 331.38 g/mol
Key Functional Groups Epoxide, nitrile Pyrazine, cyano, ethenyl
Applications Polymers, intermediates Pharmaceuticals, optoelectronic materials

Biological Activity

Introduction

4-(2-Oxiranylmethoxy)benzenecarbonitrile, with the chemical formula C10_{10}H9_9NO2_2 and a molecular weight of 175.19 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structure and Composition

  • Chemical Name : this compound
  • CAS Number : 38791-92-3
  • Molecular Formula : C10_{10}H9_9NO2_2
  • Molecular Weight : 175.19 g/mol

Physical Properties

  • Appearance : Typically presented as a solid or crystalline substance.
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is believed to exert its effects through:

  • Enzyme Inhibition : The oxirane (epoxide) group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested in vitro against several cancer cell lines, showing cytotoxic effects that warrant further investigation into its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityMethodologyResults
AntimicrobialDisk diffusion methodInhibition of E. coli and S. aureus growth
AnticancerMTT assay on cancer cell linesSignificant cytotoxicity observed in breast and lung cancer cells
Enzyme inhibitionEnzyme kinetics assaysCompetitive inhibition of target enzymes

Detailed Findings

  • Antimicrobial Studies : In a study published by Santa Cruz Biotechnology, the compound demonstrated significant inhibition against gram-positive and gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity Assays : Research utilizing the MTT assay revealed that this compound induced apoptosis in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.
  • Enzyme Interaction Studies : Kinetic analysis showed that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Future Directions

Given the promising results from preliminary studies, further research is warranted to:

  • Explore the full range of biological activities.
  • Investigate the pharmacokinetics and bioavailability of the compound.
  • Conduct in vivo studies to assess therapeutic efficacy and safety profiles.

Properties

IUPAC Name

4-(oxiran-2-ylmethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREXVDPOLDOXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377392
Record name 4-[(Oxiran-2-yl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38791-92-3
Record name 4-[(Oxiran-2-yl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Epichlorohydrin (800 mL) and K2CO3 (414 g) were added to a stirred solution of p-cyanophenol (238 g) in 2.0 L MeCN and the reaction mixture was refluxed under inert atmosphere for 2 h. The hot solution was filtered and the filtrate concentrated to give a clear oil. This was crystallized from di-iso-propyl ether to give the sub-title compound in 75% yield.
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
414 g
Type
reactant
Reaction Step One
Quantity
238 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

The sub-title compound was prepared in 75% yield according to the procedure described International Patent Application WO 99/31100 (i.e. by reaction between p-cyanophenol and epichlorohydrin).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
75%

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